MIVACURIUM CHLORIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

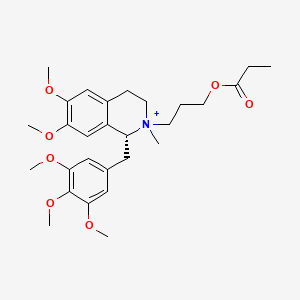

Structure

3D Structure

Properties

IUPAC Name |

3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40NO7/c1-8-27(30)36-13-9-11-29(2)12-10-20-17-23(31-3)24(32-4)18-21(20)22(29)14-19-15-25(33-5)28(35-7)26(16-19)34-6/h15-18,22H,8-14H2,1-7H3/q+1/t22-,29?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTRZMVMQNBCBQ-DMDVIOLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCCC[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40NO7+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mivacurium Chloride on Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized clinically to induce skeletal muscle relaxation. Its mechanism of action centers on its competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. This technical guide provides a comprehensive overview of the molecular interactions, pharmacodynamics, and structure-activity relationships of mivacurium, with a focus on its effects on nAChRs. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

Introduction

Mivacurium chloride, a bisbenzylisoquinolinium diester, represents a significant development in neuromuscular blocking agents due to its short duration of action and metabolism by plasma butyrylcholinesterase (BChE).[1] Understanding its precise interactions with nAChRs is crucial for its safe and effective clinical use and for the design of novel neuromuscular modulators. This guide will delve into the core aspects of mivacurium's mechanism of action, providing a detailed resource for the scientific community.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the motor end-plate.[2] By binding to these receptors without activating them, mivacurium prevents the binding of ACh, thereby inhibiting the depolarization of the muscle membrane and subsequent muscle contraction.[2] This action is characteristic of non-depolarizing neuromuscular blocking agents.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Mivacurium acts primarily on the muscle-type nAChRs, which are pentameric ligand-gated ion channels composed of two α1, one β1, one δ, and one ε subunit in adult skeletal muscle. The binding of two ACh molecules to the α-subunits is required to trigger the conformational change that opens the ion channel, leading to an influx of sodium ions and depolarization of the postsynaptic membrane. Mivacurium, as a competitive antagonist, vies with ACh for these binding sites.[2]

Structure-Activity Relationship

Mivacurium is a stereoisomeric mixture, consisting of three isomers: the trans-trans, cis-trans, and cis-cis isomers.[3][4] The trans-trans and cis-trans isomers are the most potent neuromuscular blocking agents, while the cis-cis isomer is significantly less active.[3] The stereochemistry of the molecule, particularly the orientation of the quaternary ammonium (B1175870) groups and the ester linkages, is critical for its binding to the nAChR and its subsequent hydrolysis by BChE.[5]

Pharmacodynamics and Pharmacokinetics

The clinical effects of mivacurium are directly related to its interaction with nAChRs and its metabolic profile.

Quantitative Pharmacodynamic Data

The potency of mivacurium is typically described by its ED50 and ED95 values, which represent the doses required to produce 50% and 95% suppression of the twitch response, respectively. These values can vary depending on the anesthetic regimen.

| Parameter | Anesthetic Condition | Value (mg/kg) | Reference |

| ED50 | Nitrous oxide-narcotic | 0.039 | [6] |

| Halothane | 0.040 | [6] | |

| Isoflurane | 0.037 | [6] | |

| ED95 | Nitrous oxide-narcotic | 0.073 | [7] |

| Isoflurane | 0.053 | [7] | |

| Young Adults | 0.053 | [8] | |

| Elderly Patients | 0.061 | [8] |

Metabolism and Pharmacokinetics of Mivacurium Isomers

Mivacurium is unique among non-depolarizing neuromuscular blockers in its rapid hydrolysis by plasma butyrylcholinesterase (BChE).[1] This enzymatic degradation is the primary determinant of its short duration of action. The different stereoisomers of mivacurium exhibit distinct pharmacokinetic profiles.

| Isomer | Elimination Half-Life (min) | Clearance (ml/min/kg) | Reference |

| cis-trans | 1.8 ± 1.1 | 106 ± 67 | [3] |

| trans-trans | 1.9 ± 0.7 | 63 ± 34 | [3] |

| cis-cis | 52.9 ± 19.8 | 4.6 ± 1.1 | [3] |

The hydrolysis of mivacurium by BChE follows Michaelis-Menten kinetics.

| Parameter | Value | Reference |

| Km | 245 µmol/L | [1] |

| Vmax | 50 U/L | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of mivacurium.

Competitive Radioligand Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of mivacurium for specific nAChR subtypes.

Objective: To determine the inhibitory constant (Ki) of mivacurium for a specific nAChR subtype expressed in a cell line or tissue homogenate.

Materials:

-

Receptor Source: Membranes from a cell line (e.g., HEK293) stably expressing the nAChR subtype of interest.

-

Radioligand: A high-affinity radiolabeled nAChR antagonist (e.g., [³H]epibatidine).

-

Competitor: this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail and vials.

-

96-well plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the nAChR subtype in ice-cold binding buffer. Centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding control.

-

Competition Binding: Membrane preparation, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the mivacurium concentration. Determine the IC50 value (the concentration of mivacurium that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Patch-Clamp Electrophysiology

This protocol is used to characterize the antagonistic effects of mivacurium on nAChR ion channel function.

Objective: To measure the inhibition of acetylcholine-induced currents by mivacurium in cells expressing nAChRs.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or a mammalian cell line).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and perfusion system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.

-

Acetylcholine (ACh).

-

This compound.

Procedure:

-

Cell Culture: Culture cells expressing the nAChR subtype on glass coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Recording:

-

Obtain a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply a brief pulse of ACh to elicit an inward current.

-

Co-apply ACh with varying concentrations of this compound.

-

-

Data Acquisition and Analysis:

-

Record the ACh-induced currents in the absence and presence of mivacurium.

-

Measure the peak amplitude of the inward currents.

-

Plot the percentage of current inhibition against the logarithm of the mivacurium concentration to determine the IC50 value.

-

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This method is used to separate and quantify the stereoisomers of mivacurium.

Objective: To separate and quantify the trans-trans, cis-trans, and cis-cis isomers of mivacurium in a sample.

Materials:

-

HPLC system with a fluorescence or UV detector.

-

Reversed-phase C18 or a specialized column for isomer separation (e.g., Supelco Discovery RP-Amide C16).[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH < 3) and an organic solvent (e.g., acetonitrile (B52724) or methanol). An ion-pairing reagent may be necessary.[10]

-

This compound standard.

-

Esterase inhibitor (to prevent degradation in biological samples).[10]

Procedure:

-

Sample Preparation: For biological samples, immediately add an esterase inhibitor upon collection. Perform a solid-phase extraction to isolate the mivacurium isomers.[10]

-

Chromatographic Conditions:

-

Column: Supelco Discovery RP-Amide C16 (150 x 4.6 mm).[10]

-

Mobile Phase: Gradient elution with a mixture of aqueous buffer and organic solvent.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence (e.g., excitation at 285 nm, emission at 325 nm) or UV detection.

-

-

Analysis: Inject the prepared sample into the HPLC system. Identify the peaks corresponding to the different isomers based on their retention times compared to a standard. Quantify the amount of each isomer by integrating the peak area.

Electromyography (EMG) for Neuromuscular Blockade Monitoring

EMG is used to clinically and experimentally assess the degree of neuromuscular blockade induced by mivacurium.[11][12]

Objective: To quantify the degree of muscle paralysis by measuring the compound muscle action potential (CMAP).

Materials:

-

EMG monitoring system.

-

Nerve stimulator.

-

Recording and stimulating electrodes.

Procedure:

-

Electrode Placement:

-

Place the stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve at the wrist).

-

Place the recording electrodes over the belly and tendon of a muscle innervated by that nerve (e.g., the adductor pollicis).[13]

-

-

Stimulation:

-

Deliver a supramaximal electrical stimulus to the nerve.

-

Common stimulation patterns include single twitch, train-of-four (TOF), and tetanic stimulation.[14]

-

-

Recording: Record the evoked CMAP from the muscle.

-

Analysis:

-

Single Twitch: Measure the amplitude of the CMAP in response to a single stimulus. The percentage of twitch depression relative to baseline indicates the degree of blockade.

-

Train-of-Four (TOF): Deliver four stimuli at 2 Hz. The ratio of the amplitude of the fourth response to the first response (T4/T1 ratio) is a sensitive measure of non-depolarizing block.[14]

-

In Vitro Butyrylcholinesterase (BChE) Activity Assay

This assay measures the rate of mivacurium hydrolysis by BChE.

Objective: To determine the kinetic parameters (Km and Vmax) of mivacurium hydrolysis by BChE.

Materials:

-

Purified human BChE or human plasma.

-

This compound at various concentrations.

-

pH-stat titrator or a spectrophotometer.

-

Buffer solution (e.g., phosphate buffer, pH 7.4).

-

For spectrophotometric assay: a chromogenic substrate for BChE (e.g., butyrylthiocholine) and Ellman's reagent (DTNB).[15]

Procedure (pH-stat method):

-

Set up a reaction vessel in the pH-stat titrator containing the buffer and BChE at a constant temperature (e.g., 37°C).[8]

-

Add a known concentration of mivacurium to initiate the hydrolysis reaction.

-

The hydrolysis of the ester linkages in mivacurium releases carboxylic acid, causing a decrease in pH.

-

The pH-stat titrator automatically adds a titrant (e.g., NaOH) to maintain a constant pH.

-

The rate of titrant addition is proportional to the rate of mivacurium hydrolysis.

-

Repeat the experiment with different concentrations of mivacurium.

-

Plot the initial rate of hydrolysis against the mivacurium concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways and Logical Relationships

The primary action of mivacurium is the direct blockade of the nAChR ion channel, which prevents the influx of cations and subsequent muscle cell depolarization.

Caption: Competitive antagonism of mivacurium at the neuromuscular junction.

The binding of mivacurium to the nAChR prevents the sequence of events that normally leads to muscle contraction.

Caption: Experimental workflow for characterizing mivacurium's mechanism of action.

Conclusion

This compound exerts its neuromuscular blocking effect through competitive antagonism of nicotinic acetylcholine receptors at the motor end-plate. Its short duration of action is a direct result of its rapid hydrolysis by plasma butyrylcholinesterase. The pharmacodynamic and pharmacokinetic properties of mivacurium are well-characterized, although specific binding affinity data for its isomers at different nAChR subtypes remain an area for further investigation. The experimental protocols detailed in this guide provide a framework for future research into mivacurium and other neuromuscular blocking agents.

References

- 1. Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mivacurium | C58H80N2O14+2 | CID 5281042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Synthesis and structure-activity relationships of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of mivacurium in young adult and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. HPLC Method for this compound - Chromatography Forum [chromforum.org]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. From revival to routine: electromyography-based neuromuscular monitoring in contemporary anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Mivacurium Chloride Stereoisomers: A Technical Guide to Specific Activity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation.[1][2] It is a symmetrical bisbenzyltetrahydroisoquinolinium agent, and it exists as a mixture of three stereoisomers.[1] These isomers arise from chirality at the C-1 carbon position of the tetrahydroisoquinolinium rings, the positively charged nitrogen (onium) heads, and the E/Z diastereomerism at the C=C double bond of the oct-4-ene diester bridge.[1] The pharmacological and pharmacokinetic profiles of mivacurium chloride are intrinsically linked to the distinct properties of its constituent stereoisomers. This technical guide provides an in-depth analysis of these stereoisomers, their specific activities, and the experimental methodologies used for their characterization.

Stereoisomers of this compound

This compound is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis diesters.[3] The relative proportions of these isomers in the commercially available mixture are consistent across various sources.[1][4][5][6][7]

| Stereoisomer | Systematic Name | Percentage in Mixture |

| trans-trans | (1R,1'R, 2S, 2'S) | ~56-60%[1][5] |

| cis-trans | (1R,1'R, 2R, 2'S) | ~34-40%[1][5] |

| cis-cis | (1R,1'R, 2R, 2'R) | ~4-8%[1][5] |

Specific Activity and Pharmacodynamics

The neuromuscular blocking potency of the mivacurium stereoisomers differs significantly. The trans-trans and cis-trans isomers are equipotent and are the primary contributors to the clinical effect of this compound.[3][5] In contrast, the cis-cis isomer possesses substantially lower potency.

| Stereoisomer | Relative Neuromuscular Blocking Potency |

| trans-trans | Equipotent to cis-trans isomer[3][5] |

| cis-trans | Equipotent to trans-trans isomer[3][5] |

| cis-cis | Approximately 1/10th to 1/13th the potency of the other two isomers[1][3][5] |

The mechanism of action for mivacurium involves competitive antagonism of acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate, which prevents depolarization and subsequent muscle contraction.[1][2][3]

Mechanism of action of potent mivacurium stereoisomers.

Pharmacokinetics

The significant difference in the duration of action between the stereoisomers is primarily due to their differential rates of hydrolysis by plasma cholinesterase.[1][8] The potent trans-trans and cis-trans isomers are rapidly metabolized, leading to the short duration of action of mivacurium, while the cis-cis isomer is cleared much more slowly.[5]

Table of Pharmacokinetic Parameters of Mivacurium Stereoisomers in Healthy Adults

| Parameter | trans-trans Isomer | cis-trans Isomer | cis-cis Isomer |

| Elimination Half-life (t½) | ~1.8 - 2.4 min[5][9] | ~1.8 - 2.0 min[5][9] | ~28.5 - 52.9 min[5][9] |

| Plasma Clearance (CL) | ~29.2 - 63 mL/min/kg[5][9] | ~45.7 - 106 mL/min/kg[5][9] | ~4.6 - 6.7 mL/min/kg[5][9] |

| Volume of Distribution (Vd) | ~0.047 - 0.15 L/kg[5][9] | ~0.054 - 0.29 L/kg[5][9] | ~0.189 - 0.34 L/kg[5][9] |

Experimental Protocols

Pharmacodynamic Assessment: Neuromuscular Function Monitoring

The neuromuscular blocking effects of mivacurium and its stereoisomers are typically assessed using mechanomyography to measure the evoked muscle response to nerve stimulation.

Protocol Outline:

-

Anesthesia: Studies are often conducted in patients under balanced anesthesia, such as nitrous oxide/oxygen/fentanyl.[5]

-

Nerve Stimulation: The ulnar nerve is stimulated at the wrist using a nerve stimulator.

-

Muscle Response Measurement: The evoked contraction of the adductor pollicis muscle is measured using a force-displacement transducer (mechanomyography).

-

Stimulation Pattern: A common stimulation pattern is the train-of-four (TOF), where four supramaximal stimuli are delivered at a frequency of 2 Hz. The ratio of the fourth to the first twitch height (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular block.[10][11] Single twitch stimulation at a lower frequency (e.g., 0.15 Hz) is also used.[5]

-

Data Acquisition: The twitch height is continuously recorded to determine the onset of block, maximum block, and recovery profiles.

Workflow for assessing neuromuscular blockade.

Pharmacokinetic Analysis: Stereospecific Isomer Quantification

The plasma concentrations of the individual mivacurium stereoisomers are determined using a stereospecific high-performance liquid chromatographic (HPLC) method.

Protocol Outline:

-

Blood Sampling: Venous or arterial blood samples are collected at predetermined time points following mivacurium administration.[4][5][9]

-

Sample Preparation:

-

Blood is collected in tubes containing an anticoagulant (e.g., lithium-heparin) and a cholinesterase inhibitor (e.g., phospholine (B1168861) iodide) to prevent ex vivo hydrolysis of mivacurium.[4]

-

Plasma is separated by centrifugation and stored frozen until analysis.[4]

-

-

Chromatographic Separation:

-

Detection: Fluorescence detection is commonly used for sensitive quantification of the mivacurium isomers.[9]

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data for each isomer are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as clearance, volume of distribution, and elimination half-life.[5][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mivacurium - WikiAnesthesia [wikianesthesia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion [ait-journal.com]

- 7. Pharmacokinetics and pharmacodynamics of mivacurium stereoisomers in beagle dogs using twitch height and train-of-four response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of the benzylisoquinolinium muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of mivacurium isomers and their metabolites in healthy volunteers after intravenous bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of mivacurium in young adult and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of mivacurium in patients phenotypically homozygous for the atypical plasma cholinesterase variant: effect of injection of human cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of the three isomers of mivacurium and pharmacodynamics of the chiral mixture in hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Hydrolysis of Mivacurium Chloride by Plasma Cholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro hydrolysis of mivacurium (B34715) chloride, a short-acting, non-depolarizing neuromuscular blocking agent. The primary mechanism of inactivation for mivacurium is enzymatic hydrolysis by plasma cholinesterase (butyrylcholinesterase), a key factor in its short duration of action.[1][2] This document details the kinetics of this metabolic process, outlines relevant experimental protocols, and visualizes the metabolic pathway.

Quantitative Data on Mivacurium Hydrolysis

The in vitro hydrolysis of mivacurium chloride by plasma cholinesterase has been characterized by several key kinetic parameters. These data are crucial for understanding the drug's pharmacokinetic profile and for comparative analysis with other neuromuscular blocking agents.

| Parameter | This compound | Succinylcholine (B1214915) | Enzyme Source | Reference |

| Michaelis-Menten Constant (Km) | 245 µmol/L | 37 µmol/L | Pooled Human Plasma | [3] |

| Maximum Velocity (Vmax) | 50 U/L | 74 U/L | Pooled Human Plasma | [3] |

| Relative Hydrolysis Rate | 88% of succinylcholine rate | 100% | Purified Human Plasma Cholinesterase | [4][5] |

This compound is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[6] These isomers exhibit different rates of hydrolysis, which contributes to the overall pharmacokinetic profile of the drug.

| Stereoisomer | In Vitro Rate of Disappearance (min-1) | In Vitro Half-life | Enzyme Source | Reference |

| trans-trans | 0.803 | ~1.3 minutes | Human Plasma | [6][7] |

| cis-trans | 0.921 | ~0.8 minutes | Human Plasma | [6][7] |

| cis-cis | 0.0106 | ~276 minutes | Human Plasma | [7][8] |

Experimental Protocols

The following sections describe the methodologies used to determine the in vitro hydrolysis of this compound.

Determination of Hydrolysis Rate using a pH-Stat Titrator

This method measures the rate of hydrolysis by titrating the acid produced during the ester hydrolysis reaction.

-

Enzyme Source: Purified human plasma cholinesterase.[4]

-

Substrate: this compound at a concentration of 5 µM.[4]

-

Reaction Conditions: The reaction is carried out at 37°C and maintained at a pH of 7.4.[4]

-

Instrumentation: A pH-stat titrator is used to continuously add a standard base solution to maintain a constant pH. The rate of base addition is proportional to the rate of hydrolysis.

-

Comparison: The hydrolysis rate of mivacurium is compared to that of succinylcholine under the same conditions.[4]

Kinetic Analysis in Pooled Human Plasma

This protocol determines the Michaelis-Menten kinetic parameters for the hydrolysis of mivacurium.

-

Enzyme Source: Pooled human plasma.[3]

-

Substrate: Various concentrations of this compound.

-

Methodology:

-

Incubate this compound in pooled human plasma at a controlled temperature.

-

At specific time intervals, take aliquots of the plasma and stop the enzymatic reaction.

-

Measure the concentration of remaining this compound using a high-pressure liquid chromatographic (HPLC) assay.[3]

-

Succinylcholine concentrations can be measured spectrophotometrically for comparison.[3]

-

-

Data Analysis: The initial rates of hydrolysis at different substrate concentrations are fitted to the Michaelis-Menten equation to determine Km and Vmax.[3] The hydrolysis of mivacurium in plasma follows first-order kinetics.[3]

Stereoselective Degradation Analysis

This experiment elucidates the different hydrolysis rates of the mivacurium stereoisomers.

-

Enzyme Source: Human plasma from healthy volunteers.[7]

-

Methodology:

-

Incubate this compound in human plasma.

-

At various time points, extract the drug and its metabolites.

-

Use a stereospecific HPLC assay to quantify the concentrations of each stereoisomer (trans-trans, cis-trans, cis-cis) and their primary metabolites (monoesters and alcohols).[7]

-

-

Data Analysis: The rate of disappearance for each isomer is calculated to determine their respective hydrolysis rates.[7]

Metabolic Pathway of this compound

The enzymatic hydrolysis of this compound by plasma cholinesterase is the primary route of its metabolism.[6][9] This process leads to the formation of inactive metabolites.[10]

Caption: Enzymatic hydrolysis of this compound.

The hydrolysis is a stereoselective process, with the different isomers of mivacurium being metabolized at varying rates.[7]

Caption: Stereoselective hydrolysis of mivacurium isomers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mivacurium | C58H80N2O14+2 | CID 5281042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of this compound (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Korean Journal of Anesthesiology [ekja.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Stereoselective in vitro degradation pattern of mivacurium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

The Genesis of a Short-Acting Neuromuscular Blocker: A Technical Guide to the Discovery and Synthesis of Mivacurium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivacurium (B34715) chloride, a non-depolarizing neuromuscular blocking agent, emerged from a dedicated effort to develop a muscle relaxant with a rapid onset and a short duration of action, offering greater control during surgical procedures. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological evaluation of mivacurium chloride. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and processes.

Discovery and Rationale

The development of this compound was driven by the clinical need for a short-acting alternative to succinylcholine, but without its associated risk of malignant hyperthermia and other side effects. The pioneering work was conducted by chemists at Burroughs Wellcome Co., who first synthesized mivacurium in 1981. The core concept was to design a molecule that would be rapidly hydrolyzed by plasma cholinesterase, an enzyme naturally present in the blood. This would ensure a swift and predictable offset of neuromuscular blockade, independent of renal or hepatic function.

Mivacurium's design is a testament to structure-activity relationship studies. It is a bis-benzylisoquinolinium diester, a structural class known for its neuromuscular blocking properties. The inclusion of ester linkages susceptible to hydrolysis by plasma cholinesterase was the key innovation that conferred its short duration of action.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the coupling of two key building blocks. The following is a representative synthetic protocol based on publicly available information.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the condensation of (E)-4-octene-1,8-dioic acid with N-3-hydroxypropyl-l-(R)-5'-methoxylaudanosinium chloride.

Materials:

-

(4E)-octene-1,8-dioic acid

-

N-3-hydroxypropyl-l-(R)-5'-methoxylaudanosinium chloride

-

Methanol

-

Trifluoroacetic acid

Procedure:

-

Activation of the Diacid: In a reaction vessel under a nitrogen atmosphere, suspend (4E)-octene-1,8-dioic acid (1 equivalent) in dry dichloromethane (DCM).

-

Add dicyclohexylcarbodiimide (DCC) (2.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension with stirring at room temperature (25-30°C).

-

Stir the mixture for 30 minutes to activate the carboxylic acid groups.

-

Coupling Reaction: Prepare a solution of N-3-hydroxypropyl-l-(R)-5'-methoxylaudanosinium chloride (1.67 equivalents) in DCM.

-

Add the solution of the laudanosinium derivative to the activated diacid mixture under a continuous nitrogen stream.

-

Maintain the reaction at 25-30°C and stir for approximately 8 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of acetonitrile and trifluoroacetic acid (e.g., 4.8:0.2 v/v).

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with water to extract the crude this compound.

-

The aqueous solution can be further purified by treatment with a non-ionic polymeric adsorbent resin.

-

Finally, the purified product is obtained by freeze-drying the aqueous solution to yield this compound as an amorphous solid.

-

Note: An alternative route involves the conversion of (E)-4-octene-1,8-dioic acid to its more reactive acid dichloride using a chlorinating agent like thionyl chloride, followed by coupling with the laudanosinium derivative.

Caption: Synthesis workflow for this compound.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate of the neuromuscular junction.

-

Normal Neuromuscular Transmission: In the absence of a neuromuscular blocker, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal, diffuses across the synaptic cleft, and binds to nAChRs on the postsynaptic muscle membrane. This binding opens ion channels, leading to depolarization of the muscle cell and subsequent muscle contraction.

-

Action of Mivacurium: Mivacurium, with its structural similarity to acetylcholine, binds to the same nAChRs but does not activate them. By occupying these receptors, it physically prevents acetylcholine from binding, thereby inhibiting the depolarization of the motor end-plate and causing muscle relaxation.

This competitive antagonism is reversible, and the neuromuscular block can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for example, by administering an acetylcholinesterase inhibitor such as neostigmine.

Caption: Mivacurium's competitive antagonism at the neuromuscular junction.

Pharmacological Profile: Quantitative Data

Mivacurium is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. The trans-trans and cis-trans isomers are the most potent and are responsible for the majority of the neuromuscular blocking activity.

| Parameter | Value | Conditions/Notes |

| Potency (ED95) | 0.07-0.08 mg/kg | In adults under narcotic-based anesthesia. The dose required to produce 95% suppression of the adductor pollicis muscle twitch response to ulnar nerve stimulation. |

| Onset of Action | 2-3 minutes | At a dose of 0.15 mg/kg. |

| Clinical Duration (to 25% recovery) | 15-20 minutes | At a dose of 0.15 mg/kg. |

| Spontaneous Recovery (5-95%) | ~14 minutes | |

| Metabolism | Hydrolysis by plasma cholinesterase | Rate is approximately 70-88% that of succinylcholine. |

| Elimination Half-life (potent isomers) | ~2 minutes | |

| Clearance (potent isomers) | High |

Experimental Protocols for Pharmacological Evaluation

Determination of ED95 (In Vivo)

Objective: To determine the dose of this compound required to produce a 95% depression of the twitch response in an animal model (e.g., cat, dog, or monkey) or in human volunteers.

Materials and Equipment:

-

This compound solution of known concentration

-

Anesthetized and ventilated subject

-

Nerve stimulator (e.g., for ulnar nerve stimulation)

-

Force-displacement transducer or electromyography (EMG) recording system

-

Data acquisition system

Procedure:

-

Anesthesia and Preparation: Anesthetize the subject and ensure adequate and stable ventilation. Expose the desired nerve (e.g., ulnar nerve at the wrist) for stimulation and attach stimulating electrodes. Attach a force transducer to the corresponding muscle (e.g., adductor pollicis) to measure the evoked mechanical twitch response, or place recording electrodes for EMG.

-

Baseline Stimulation: Deliver supramaximal square-wave stimuli to the nerve at a set frequency (e.g., 0.1 Hz) and record the baseline twitch height or EMG amplitude.

-

Cumulative Dosing: Administer incremental intravenous bolus doses of this compound. Allow the effect of each dose to reach a steady state before administering the next dose.

-

Data Recording: Continuously record the twitch height or EMG amplitude.

-

Dose-Response Curve: Plot the percentage decrease in twitch height against the cumulative dose of this compound on a logarithmic scale.

-

ED95 Calculation: Determine the dose corresponding to a 95% reduction in the baseline twitch response from the dose-response curve.

In Vitro Metabolism Assay

Objective: To determine the rate of hydrolysis of this compound by plasma cholinesterase.

Materials and Equipment:

-

This compound

-

Purified human plasma cholinesterase

-

pH-stat titrator or High-Performance Liquid Chromatography (HPLC) system

-

Phosphate (B84403) buffer (pH 7.4)

-

Incubator or water bath at 37°C

Procedure (using HPLC):

-

Reaction Setup: Prepare a reaction mixture containing this compound at a known concentration in phosphate buffer (pH 7.4).

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified human plasma cholinesterase.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or an organic solvent).

-

HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound and the appearance of its metabolites.

-

Rate Calculation: Plot the concentration of this compound against time and determine the initial rate of hydrolysis from the slope of the curve.

Clinical Significance and Future Directions

This compound established a new paradigm in neuromuscular blockade by offering a short duration of action with a predictable recovery profile. Its rapid metabolism by plasma cholinesterase makes it particularly useful in short surgical procedures and in patients with renal or hepatic impairment. However, its use is contraindicated in patients with atypical plasma cholinesterase, in whom its effects can be significantly prolonged.

Future research in this area may focus on the development of novel short-acting neuromuscular blockers with even more predictable and controllable pharmacokinetic and pharmacodynamic profiles, and with a reduced potential for histamine (B1213489) release. The principles learned from the development of mivacurium continue to inform the design of the next generation of muscle relaxants.

Caption: Workflow for the in vivo determination of ED95.

Mivacurium Chloride: A Technical Guide to its Action at the Neuromuscular Junction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized to induce skeletal muscle relaxation during surgical procedures. Its distinctive characteristic lies in its rapid hydrolysis by plasma butyrylcholinesterase, leading to a swift offset of action. This guide provides a comprehensive technical overview of mivacurium chloride's effects at the neuromuscular junction, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways and metabolic processes to facilitate a deeper understanding for research and drug development applications.

Introduction

This compound, a benzylisoquinolinium compound, functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate.[1][2] This competitive inhibition prevents acetylcholine (ACh) from binding to these receptors, thereby blocking neuromuscular transmission and resulting in muscle relaxation.[1][3] Unlike depolarizing agents, mivacurium does not induce initial muscle fasciculations.[3] It is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers.[4] The trans-trans and cis-trans isomers are the most potent and comprise the majority of the mixture.[4]

Mechanism of Action at the Neuromuscular Junction

This compound's primary mode of action is the competitive antagonism of postsynaptic nAChRs at the neuromuscular junction.[1][5] Under normal physiological conditions, the arrival of an action potential at the motor nerve terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nAChRs on the muscle fiber membrane, causing a conformational change that opens the ion channel.[3] This allows for an influx of sodium ions, leading to depolarization of the motor endplate and subsequent muscle contraction.[3] Mivacurium, by binding to the same receptors without activating them, prevents this cascade of events, leading to flaccid paralysis.[1][3]

Mechanism of Mivacurium at the Neuromuscular Junction.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of mivacurium is defined by its rapid metabolism by plasma butyrylcholinesterase, an enzyme present in the blood.[5] This enzymatic hydrolysis results in a short duration of action.[5] The metabolites of mivacurium are inactive and are primarily excreted through the kidneys.[5]

Metabolic Pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound, compiled from various clinical studies.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value | Conditions |

| ED95 | 0.08 mg/kg | Inhibition of adductor pollicis twitch, nitrous oxide/oxygen-narcotic-thiopental anesthesia[2] |

| Onset of Action (at 0.1 mg/kg) | 3.8 ± 0.5 min | Time to maximum block[2] |

| Onset of Action (at 0.25 mg/kg) | 2.3 ± 0.3 min | Time to maximum block[2] |

| Clinical Duration (at 0.1 mg/kg) | 24.5 ± 1.6 min | Time to 95% twitch height recovery[2] |

| Clinical Duration (at 0.25 mg/kg) | 30.4 ± 2.2 min | Time to 95% twitch height recovery[2] |

| Recovery Index (25-75%) | 6.6 - 7.2 min | Following bolus doses of 0.1 - 0.3 mg/kg[2] |

| Recovery Index (5-95%) | 12.9 - 14.7 min | Following bolus doses of 0.1 - 0.3 mg/kg[2] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Metabolism | Hydrolysis by plasma cholinesterase |

| Half-life | Approximately 2 minutes |

| In vitro hydrolysis rate | 88% of succinylcholine (B1214915) rate[2] |

Table 3: Histamine (B1213489) Release

| Dose | Observation |

| ≥ 0.2 mg/kg (rapid administration) | Potential for histamine release[5] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring

Objective: To quantify the degree of neuromuscular blockade induced by mivacurium.

Methodology:

-

Patient Preparation: Anesthetize the patient and place stimulating electrodes over the ulnar nerve at the wrist. Place a sensor (acceleromyograph or mechanomyograph) on the thumb to measure the adductor pollicis muscle response.

-

Baseline Measurement: Before administering mivacurium, deliver a supramaximal stimulus to establish a baseline twitch response.

-

TOF Stimulation: Apply a train-of-four stimulation, which consists of four supramaximal electrical stimuli delivered at a frequency of 2 Hz.

-

Data Acquisition: Record the twitch response to each of the four stimuli. The TOF ratio is calculated as the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1). A TOF count is the number of visible twitches.

-

Interpretation:

-

TOF Ratio: A decrease in the TOF ratio indicates a non-depolarizing block. A ratio of 0 signifies a complete block of the fourth twitch.

-

TOF Count: A count of 0 indicates a deep block, while a count of 4 with no fade suggests minimal to no blockade.

-

Workflow for Train-of-Four (TOF) Neuromuscular Monitoring.

Determination of ED95 (Effective Dose 95%)

Objective: To determine the dose of mivacurium required to produce a 95% suppression of the twitch response in 50% of the population.

Methodology:

-

Patient Cohort: Recruit a cohort of patients undergoing standardized anesthesia.

-

Dose-Response Study: Administer varying single bolus doses of mivacurium to different patient groups.

-

Neuromuscular Monitoring: Continuously monitor the adductor pollicis twitch response using TOF stimulation as described above.

-

Data Analysis: For each dose, determine the maximum percentage of twitch suppression. Plot the dose versus the probit of the percentage of twitch suppression.

-

ED95 Calculation: Perform a linear regression analysis on the transformed data to determine the dose at which 95% twitch suppression occurs.

In Vitro Nicotinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for nicotinic acetylcholine receptors.

Methodology:

-

Receptor Preparation: Prepare cell membranes from a cell line expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs) or from tissue rich in the target receptor.

-

Radioligand: Use a high-affinity radiolabeled nAChR antagonist, such as [³H]epibatidine.

-

Competition Binding Assay:

-

Incubate the prepared membranes with a fixed concentration of the radioligand.

-

In parallel, incubate the membranes with the radioligand and varying concentrations of unlabeled this compound.

-

Include a control with a high concentration of a known nAChR agonist (e.g., nicotine) to determine non-specific binding.

-

-

Separation and Counting: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the mivacurium concentration to generate a competition curve.

-

Determine the IC50 (the concentration of mivacurium that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantification of Histamine Release

Objective: To measure the plasma histamine concentration following mivacurium administration.

Methodology:

-

Patient Sampling: In a clinical setting, draw venous blood samples from patients at baseline (before mivacurium administration) and at specific time points after administration (e.g., 1, 2, and 5 minutes).

-

Sample Processing: Collect the blood in chilled tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge the samples at a low temperature to separate the plasma.

-

Histamine Assay: Measure the histamine concentration in the plasma samples using a sensitive and specific method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Compare the post-administration histamine levels to the baseline levels to determine the extent of histamine release.

Measurement of Plasma Cholinesterase Activity

Objective: To determine the rate of mivacurium hydrolysis by plasma cholinesterase.

Methodology:

-

Plasma Sample Collection: Obtain a venous blood sample from the subject.

-

In Vitro Hydrolysis:

-

Incubate a known concentration of this compound with the plasma sample at a controlled temperature (e.g., 37°C) and pH (e.g., 7.4).

-

At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction.

-

-

Quantification of Mivacurium: Measure the concentration of remaining mivacurium in the aliquots using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Plot the concentration of mivacurium over time to determine the rate of hydrolysis. This can be compared to the hydrolysis rate of a standard substrate like succinylcholine.

Conclusion

This compound's distinct profile as a short-acting, non-depolarizing neuromuscular blocking agent is primarily attributed to its rapid metabolism by plasma butyrylcholinesterase. Its competitive antagonism at the nicotinic acetylcholine receptor provides predictable and controllable muscle relaxation for various surgical procedures. A thorough understanding of its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization is essential for its safe and effective clinical application and for the development of novel neuromuscular blocking agents. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Histamine Release Potential of Mivacurium Chloride Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature concerning the histamine-releasing potential of mivacurium (B34715) chloride and its constituent stereoisomers. Mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent, is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. Its chemical classification as a benzylisoquinolinium compound inherently carries the potential for histamine (B1213489) release, a side effect of clinical significance. This document consolidates quantitative data on the isomeric composition and neuromuscular potency, details relevant experimental protocols, and visualizes key pathways and workflows.

This compound and its Stereoisomers: Composition and Potency

This compound is not a single molecular entity but a racemic mixture of three stereoisomers. The trans-trans and cis-trans isomers are the most abundant and are primarily responsible for the drug's neuromuscular blocking effects.[1] The cis-cis isomer is present in a smaller proportion and exhibits significantly lower neuromuscular blocking potency.[1]

Table 1: Composition and Neuromuscular Blocking Potency of this compound Isomers

| Stereoisomer | Proportion in this compound | Neuromuscular Blocking Potency (Relative to trans-trans/cis-trans) |

| trans-trans | 52-60% | Equipotent |

| cis-trans | 34-40% | Equipotent |

| cis-cis | 4-8% | Approximately 1/13th |

Data sourced from a study on the pharmacokinetics and pharmacodynamics of mivacurium stereoisomers.[1]

Histamine Release by Mivacurium (Racemic Mixture)

The administration of this compound can lead to a dose-dependent and rate-dependent release of histamine.[2] This is a known class effect of benzylisoquinolinium neuromuscular blocking agents.[3] Clinical manifestations of histamine release include flushing, erythema, urticaria, hypotension, and bronchospasm.[4][5][6]

Significant histamine release is generally observed at higher doses of mivacurium. For instance, doses of 0.2 mg/kg or greater, administered rapidly, have been associated with transient hypotension and other signs of histamine release.[5][7] In a comparative study, a rapid bolus of mivacurium (0.2 mg/kg) resulted in a 370% increase in plasma histamine concentrations at 1 minute post-administration.[8] Pre-treatment with H1 and H2 antihistamines has been shown to mitigate the hemodynamic side effects and clinical signs of histamine release associated with mivacurium.[9]

Structure-Activity Relationship and Inferred Histamine Release Potential of Isomers

Given that the trans-trans and cis-trans isomers are structurally similar and equipotent in their primary pharmacological action, it is plausible that their histamine-releasing potentials are also comparable. The cis-cis isomer, with its different spatial arrangement, might exhibit a different profile. However, without direct experimental evidence, this remains speculative. The significantly lower neuromuscular blocking potency of the cis-cis isomer suggests that its interaction with the nicotinic acetylcholine (B1216132) receptor is less optimal; whether this translates to a different interaction with receptors on mast cells, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2) which is implicated in non-IgE-mediated mast cell degranulation by some neuromuscular blockers, is unknown.[10][11]

Experimental Protocols for Assessing Histamine Release

The evaluation of a compound's potential to induce histamine release can be conducted through a variety of in vitro and in vivo assays.

In Vitro Mast Cell Degranulation Assay

This assay directly measures the release of histamine and other mediators from mast cells upon exposure to the test compound.

Objective: To quantify the dose-dependent histamine release from a mast cell line (e.g., human LAD2 or rodent RBL-2H3) or primary mast cells in response to mivacurium isomers.

Materials:

-

Mast cell culture (LAD2, RBL-2H3, or primary human mast cells)

-

Tyrode's buffer (or other suitable physiological buffer)

-

This compound isomers (cis-cis, cis-trans, trans-trans) at various concentrations

-

Positive control (e.g., Compound 48/80, ionomycin, or anti-IgE)

-

Negative control (buffer alone)

-

Lysis buffer (e.g., Triton X-100) to determine total cellular histamine

-

Histamine quantification kit (e.g., ELISA, fluorometric assay)

-

Microplate reader

Protocol:

-

Cell Preparation: Culture mast cells to an appropriate density. On the day of the experiment, harvest the cells, wash with buffer, and resuspend in buffer at a defined concentration.

-

Assay Setup: Aliquot the cell suspension into a 96-well plate.

-

Compound Addition: Add varying concentrations of the mivacurium isomers, positive control, and negative control to the designated wells.

-

Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes).

-

Termination of Reaction: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains the released histamine.

-

Total Histamine Determination: To the cell pellets reserved for determining total histamine, add lysis buffer to release the remaining intracellular histamine.

-

Histamine Quantification: Measure the histamine concentration in the supernatants and the total histamine lysates using a suitable assay method according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of histamine release for each concentration of the test compounds using the formula: (Histamine in sample - Spontaneous release) / (Total histamine - Spontaneous release) x 100. Plot dose-response curves and determine EC50 values if possible.

In Vivo Plasma Histamine Measurement

This method assesses the systemic histamine release in an animal model following the administration of the test compound.

Objective: To measure the change in plasma histamine concentration in a suitable animal model (e.g., rat, guinea pig, or dog) after intravenous administration of mivacurium isomers.

Materials:

-

Test animals

-

This compound isomers

-

Anesthetic agents

-

Catheters for intravenous administration and blood sampling

-

Anticoagulant (e.g., EDTA)

-

Centrifuge

-

Plasma storage vials (-80°C)

-

Histamine quantification kit (e.g., ELISA or radioimmunoassay)

Protocol:

-

Animal Preparation: Anesthetize the animal and place intravenous catheters for drug administration and blood sampling.

-

Baseline Blood Sample: Collect a baseline blood sample into a tube containing an anticoagulant.

-

Compound Administration: Administer a bolus dose or infusion of the mivacurium isomer intravenously.

-

Post-Dose Blood Sampling: Collect blood samples at several time points after administration (e.g., 1, 3, 5, and 10 minutes).

-

Plasma Separation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

-

Plasma Storage: Store the plasma samples at -80°C until analysis.

-

Histamine Quantification: Measure the histamine concentration in the plasma samples using a validated assay.

-

Data Analysis: Compare the post-administration plasma histamine levels to the baseline levels to determine the extent of histamine release.

Visualizations

Signaling Pathway of Mast Cell Degranulation

Caption: Signaling pathway for non-IgE-mediated mast cell degranulation.

Experimental Workflow for In Vitro Histamine Release Assay

Caption: Generalized workflow for an in vitro histamine release assay.

Conclusion and Future Directions

This compound, a clinically useful short-acting neuromuscular blocking agent, possesses a known potential for histamine release, characteristic of its benzylisoquinolinium class. While the racemic mixture's histamine-releasing properties have been documented, a significant knowledge gap exists regarding the specific contribution of each of its three stereoisomers. The trans-trans and cis-trans isomers are the primary contributors to the neuromuscular blockade, with the cis-cis isomer being substantially less potent.

References

- 1. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Mivacurium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [New muscle relaxants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [The clinical pharmacology of mivacurium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of oral antihistamine premedication on mivacurium-induced histamine release and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mivacurium induce mast cell activation and pseudo-allergic reactions via MAS-related G protein coupled receptor-X2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Mivacurium Chloride: Application Notes and Protocols for In Vitro Neuromuscular Junction Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Mivacurium (B34715) chloride in in vitro neuromuscular junction (NMJ) assays. This document outlines the mechanism of action, detailed experimental protocols for various assay types, and expected quantitative outcomes. It is intended to assist researchers in pharmacology, toxicology, and drug discovery in evaluating the effects of neuromuscular blocking agents in a controlled, non-clinical setting.

Introduction to Mivacurium Chloride

This compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate of the skeletal muscle.[2] This competitive binding prevents acetylcholine (ACh) from depolarizing the muscle fiber, thereby inhibiting muscle contraction. Mivacurium is a mixture of three stereoisomers and is metabolized by plasma cholinesterase, leading to its short duration of action.[3][4] In vitro models of the NMJ are crucial for studying the detailed pharmacology and toxicology of compounds like this compound, offering a controlled environment to investigate mechanisms of action and dose-dependent effects.

Mechanism of Action: Competitive Antagonism at the nAChR

This compound exerts its effect by competitively binding to the α-subunits of the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction. This binding event does not activate the receptor's ion channel. Consequently, the influx of sodium ions that would normally be triggered by acetylcholine binding is prevented. This inhibition of depolarization at the motor endplate leads to a flaccid paralysis of the muscle fiber. The competitive nature of this antagonism means that the blocking effect of Mivacurium can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors.

Below is a diagram illustrating the signaling pathway at the neuromuscular junction and the point of intervention by this compound.

Mechanism of this compound at the NMJ.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound from various studies. It is important to note the experimental context (in vivo vs. in vitro, species, and anesthetic conditions) when interpreting these values.

| Parameter | Value | Species | Condition | Reference |

| ED50 | 39 µg/kg | Human | In vivo, N2O/fentanyl anesthesia | [5] |

| 27 µg/kg | Human | In vivo, N2O/enflurane anesthesia | [5] | |

| ED95 | 73 µg/kg | Human | In vivo, nitrous oxide-narcotic anesthesia | [6] |

| 67 µg/kg | Human | In vivo, N2O/fentanyl anesthesia | [5] | |

| 52 µg/kg | Human | In vivo, N2O/enflurane anesthesia | [5] | |

| 0.08 mg/kg | Human | In vivo, nitrous oxide/oxygen-narcotic-thiopental anesthesia | [7] | |

| EC50 | Not Significantly Different | Rat | In vitro, phrenic nerve-hemidiaphragm (25g, 100g, 200g rats) | [8] |

| Significantly Lower | Rat | In vitro, phrenic nerve-hemidiaphragm (10g neonatal rats) | [8] | |

| EC95 | Not Significantly Different | Rat | In vitro, phrenic nerve-hemidiaphragm (25g, 100g, 200g rats) | [8] |

| Significantly Lower | Rat | In vitro, phrenic nerve-hemidiaphragm (10g neonatal rats) | [8] |

ED50/ED95: Effective dose to produce 50%/95% of maximal effect in vivo. EC50/EC95: Effective concentration to produce 50%/95% of maximal effect in vitro.

Experimental Protocols for In Vitro NMJ Assays

A variety of in vitro models can be employed to study the effects of this compound on the neuromuscular junction. These range from simple co-culture systems to more complex microfluidic and organoid models. The choice of model will depend on the specific research question, desired throughput, and available resources.

General Experimental Workflow

The following diagram outlines a general workflow for screening neuromuscular blocking agents like this compound in an in vitro NMJ assay.

General workflow for in vitro NMJ drug screening.

Protocol 1: 2D Co-culture with Muscle Contraction Analysis

This protocol describes a basic method for assessing the effect of this compound on a 2D co-culture of motor neurons and skeletal muscle cells by analyzing muscle contractions.

Materials:

-

Human pluripotent stem cell (hPSC)-derived motor neurons

-

hPSC-derived or primary myoblasts

-

Appropriate cell culture media and supplements

-

Culture plates (e.g., 24-well or 96-well) coated with a suitable extracellular matrix (e.g., Matrigel or laminin)

-

This compound stock solution

-

High-resolution microscope with live-cell imaging capabilities

-

Image analysis software

Methodology:

-

Cell Seeding:

-

Plate myoblasts on the coated culture plates and differentiate into myotubes according to established protocols.

-

Once myotubes have formed, seed motor neurons onto the myotube layer.

-

-

Co-culture and NMJ Formation:

-

Maintain the co-culture in a suitable medium that supports both cell types for 7-14 days to allow for the formation of functional neuromuscular junctions.

-

-

Baseline Recording:

-

Using a live-cell imaging system, record spontaneous or electrically-evoked contractions of the myotubes for a defined period (e.g., 5-10 minutes) to establish a baseline.

-

-

This compound Application:

-

Prepare a dilution series of this compound in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.

-

-

Incubation:

-

Incubate the plates for a predetermined time (e.g., 15-30 minutes) to allow the drug to take effect.

-

-

Post-treatment Recording:

-

Record myotube contractions again under the same conditions as the baseline recording.

-

-

Data Analysis:

-

Use image analysis software to quantify the frequency and amplitude of myotube contractions before and after treatment with this compound.

-

Calculate the percentage inhibition of contraction for each concentration.

-

Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Microfluidic NMJ-on-a-Chip with Electrophysiology

This protocol utilizes a microfluidic device to create a more structured in vitro NMJ model and assesses its function using electrophysiological recordings.

Materials:

-

Microfluidic devices with separate compartments for neuronal and muscle cell culture connected by microgrooves.

-

hPSC-derived motor neurons and myoblasts.

-

Cell culture media and supplements.

-

This compound stock solution.

-

Microelectrode array (MEA) system or patch-clamp setup.

-

Data acquisition and analysis software.

Methodology:

-

Device Preparation and Cell Seeding:

-

Prepare the microfluidic devices according to the manufacturer's instructions, including coating the channels with an extracellular matrix.

-

Seed motor neurons in the neuronal compartment and myoblasts in the muscle compartment.

-

-

Co-culture and Axonal Growth:

-

Culture the cells, allowing myoblasts to differentiate into myotubes and motor neuron axons to grow through the microgrooves to innervate the myotubes. This may take 1-2 weeks.

-

-

Electrophysiological Recording Setup:

-

Place the microfluidic device on the MEA system or position microelectrodes for patch-clamp recording from the myotubes.

-

-

Baseline Recording:

-

Stimulate the motor neurons (e.g., electrically or with a chemical agonist like glutamate) and record the resulting postsynaptic potentials (end-plate potentials) or action potentials in the myotubes.

-

-

This compound Perfusion:

-

Prepare a range of this compound concentrations in the appropriate buffer or medium.

-

Perfuse the muscle compartment with the different concentrations of this compound.

-

-

Post-treatment Recording:

-

After a brief incubation period with each concentration, repeat the stimulation of the motor neurons and record the postsynaptic responses.

-

-

Data Analysis:

-

Measure the amplitude of the end-plate potentials or the frequency of action potentials in response to neuronal stimulation at each this compound concentration.

-

Calculate the percentage inhibition of the postsynaptic response.

-

Generate a dose-response curve and determine the IC50 of this compound.

-

Protocol 3: 3D Neuromuscular Organoids with Calcium Imaging

This protocol uses self-organizing 3D neuromuscular organoids and calcium imaging to assess the inhibitory effect of this compound.

Materials:

-

hPSCs and reagents for differentiation into neuromuscular organoids.

-

Culture plates suitable for organoid formation (e.g., low-attachment plates).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound stock solution.

-

Confocal or fluorescence microscope with live-cell imaging and a perfusion system.

-

Image analysis software.

Methodology:

-

Neuromuscular Organoid Generation:

-

Differentiate hPSCs into neuromuscular organoids containing both motor neurons and skeletal muscle fibers using an established protocol. This process can take several weeks.

-

-

Calcium Dye Loading:

-

Incubate the mature neuromuscular organoids with a calcium-sensitive dye according to the dye manufacturer's instructions.

-

-

Imaging Setup:

-

Transfer the stained organoids to an imaging chamber on the microscope stage and perfuse with a physiological buffer.

-

-

Baseline Calcium Imaging:

-

Induce neuronal activity (e.g., through electrical stimulation or application of a neurotransmitter) and record the resulting calcium transients in the muscle fibers.

-

-

This compound Application:

-

Perfuse the organoids with increasing concentrations of this compound.

-

-

Post-treatment Calcium Imaging:

-

After each concentration has equilibrated, repeat the stimulation and record the calcium transients.

-

-

Data Analysis:

-

Measure the intensity and frequency of the calcium transients in the muscle fibers in response to neuronal stimulation.

-

Calculate the percentage inhibition of the calcium response for each this compound concentration.

-

Construct a dose-response curve and calculate the IC50 value.

-

Conclusion

The in vitro neuromuscular junction assays described provide robust and reproducible methods for characterizing the pharmacological effects of this compound. By employing these protocols, researchers can obtain valuable quantitative data on the potency and mechanism of action of this and other neuromuscular blocking agents, aiding in preclinical drug development and toxicological screening. The choice of the specific in vitro model and readout method should be guided by the research objectives and available resources.

References

- 1. Clinical pharmacology of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. In vitro metabolism of this compound (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dose-response relationship of this compound in humans during nitrous oxide-fentanyl or nitrous oxide-enflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mivacurium: dose-response relationship and administration by repeated injection or infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of the age of the rat on the neuromuscular response to mivacurium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mivacurium Chloride in Isolated Muscle Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2][3][4] It functions as a competitive antagonist to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][5][6][7] By binding to these receptors, mivacurium chloride prevents acetylcholine from initiating muscle depolarization, thereby leading to muscle relaxation.[5] Unlike depolarizing agents, it does not cause initial muscle fasciculations.[5] Its short duration of action is attributed to its rapid hydrolysis by plasma cholinesterases.[1][2][5] These characteristics make this compound a valuable tool for in vitro studies of neuromuscular transmission and for screening compounds that may interact with or reverse neuromuscular blockade.

This document provides detailed application notes and protocols for the use of this compound in isolated muscle preparations, a common experimental model for studying the effects of drugs on the neuromuscular junction.

Data Presentation

The following table summarizes the effective concentrations of this compound required to induce neuromuscular block in an isolated rat phrenic nerve-hemidiaphragm preparation. This data is crucial for designing dose-response experiments and understanding the potency of mivacurium in this model.

| Parameter | Value (µg/mL) | Value (µM) | Animal Model | Preparation |

| Initial Concentration | 0.275 | 0.25 | Sprague-Dawley Rat | Phrenic Nerve-Hemidiaphragm |

| EC50 | Varies with age | Varies with age | Sprague-Dawley Rat | Phrenic Nerve-Hemidiaphragm |

| EC95 | Varies with age | Varies with age | Sprague-Dawley Rat | Phrenic Nerve-Hemidiaphragm |

Note: The effective concentrations (EC50 and EC95) of this compound have been shown to be lower in neonatal rats compared to older rats, indicating an increased sensitivity of the neonatal neuromuscular junction to the drug. No significant differences were observed between rats weighing 25g, 100g, and 200g.[8]